Nesuparib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

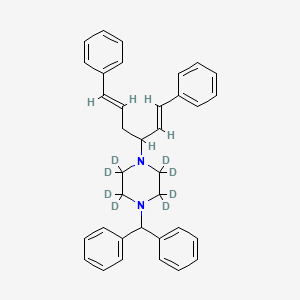

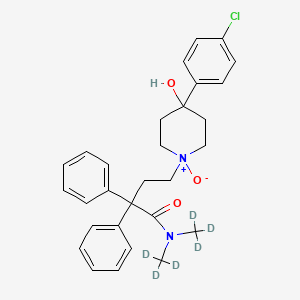

Nesuparib is an orally bioavailable second-generation inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase type 1 and 2 and tankyrase 1 and 2. It has potential chemo/radiosensitizing and antineoplastic activities. Upon oral administration, this compound selectively and simultaneously targets and binds to poly (ADP-ribose) polymerase 1/2 and tankyrase 1/2, preventing poly (ADP-ribose) polymerase-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway .

Preparation Methods

Nesuparib is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of a tricyclic derivative compound. The preparation method includes the use of solvents like dimethyl sulfoxide (DMSO) and involves steps such as reconstitution and storage at specific temperatures to maintain stability .

Chemical Reactions Analysis

Nesuparib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO and other solvents. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of this compound .

Scientific Research Applications

Nesuparib has a wide range of scientific research applications. It is primarily used in the study of cancer, particularly in the treatment of fallopian tube cancer, primary peritoneal cancer, and non-small cell lung cancer. It is also being researched for its potential use in treating neuropathic pain, neurodegenerative diseases, and cardiovascular diseases . Additionally, this compound is being investigated in clinical trials for its efficacy and safety in treating various types of cancer, including platinum-resistant ovarian cancer and pancreatic ductal adenocarcinoma .

Mechanism of Action

Nesuparib exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase and tankyrase. By preventing poly (ADP-ribose) polymerase-mediated DNA repair, this compound enhances the accumulation of DNA strand breaks, promoting genomic instability and leading to apoptosis. This mechanism enhances the cytotoxicity of DNA-damaging agents. Inhibiting tankyrase activity blocks the poly (ADP-ribosyl)ation of multiple target proteins, including various tumor suppressors, thereby stabilizing AXIN and preventing Wnt/beta-catenin signaling .

Comparison with Similar Compounds

Nesuparib is similar to other poly (ADP-ribose) polymerase inhibitors, such as niraparib and olaparib. this compound is unique in its dual inhibition of both poly (ADP-ribose) polymerase and tankyrase, which provides a broader range of antineoplastic activities. Other similar compounds include rucaparib and talazoparib, which also target poly (ADP-ribose) polymerase but do not inhibit tankyrase .

Properties

CAS No. |

2055357-64-5 |

|---|---|

Molecular Formula |

C23H24N6O |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

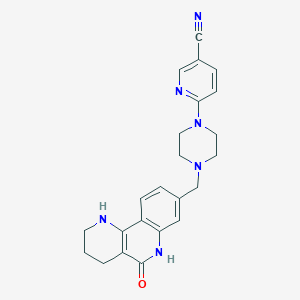

6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C23H24N6O/c24-13-17-4-6-21(26-14-17)29-10-8-28(9-11-29)15-16-3-5-18-20(12-16)27-23(30)19-2-1-7-25-22(18)19/h3-6,12,14,25H,1-2,7-11,15H2,(H,27,30) |

InChI Key |

GRPXLKXGJAGYSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(C=C(C=C3)CN4CCN(CC4)C5=NC=C(C=C5)C#N)NC2=O)NC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)

![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)

![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)